molecular formula C9H12ClNO B1429736 4-Methoxyisoindoline hydrochloride CAS No. 1203682-51-2

4-Methoxyisoindoline hydrochloride

Cat. No. B1429736
CAS RN: 1203682-51-2
M. Wt: 185.65 g/mol
InChI Key: YJPCQSUVCPLNGF-UHFFFAOYSA-N
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Description

4-Methoxyisoindoline hydrochloride is a chemical compound with the CAS Number: 1203682-51-2 and a molecular weight of 185.65 . It is stored under an inert atmosphere at room temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for 4-Methoxyisoindoline hydrochloride is 2,3-dihydro-1H-isoindol-4-yl methyl ether hydrochloride . The InChI code for this compound is 1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H .


Physical And Chemical Properties Analysis

4-Methoxyisoindoline hydrochloride is a solid compound . It is stored under an inert atmosphere at room temperature . The compound has a molecular weight of 185.65 .

Scientific Research Applications

Melatonin Receptor Binding and Functionality

4-Methoxyisoindoline derivatives have been explored for their binding affinities to melatonin receptors, MT1 and MT2, expressed in NIH 3T3 cells. These studies reveal insights into the binding site's nature, highlighting the potential use of certain 4-methoxyisoindoline compounds as melatonin analogues. Specifically, derivatives showed varied agonist and antagonist activities, shedding light on their potential therapeutic applications in regulating melatonin-related functions (Faust et al., 2000).

Ring-opening Reaction Chemistry

Research on 5-substituted epoxyisoindolines has demonstrated the influence of methoxy groups on the reaction outcomes. Studies have shown that a methoxy group can significantly alter the expected products of both intramolecular cycloaddition and acid-catalyzed ring-opening reactions, leading to the formation of new compounds. This highlights the role of 4-methoxyisoindoline hydrochloride in facilitating unique synthetic pathways and potentially yielding novel compounds with diverse applications (Mance et al., 2002).

Corrosion Inhibition

Investigations into Schiff base compounds containing 4-methoxyisoindoline structures have unveiled their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies underscore the compound's potential in developing protective coatings or treatments that enhance the durability and lifespan of metal structures exposed to corrosive environments (Khan et al., 2017).

Anticancer Properties

4-Methoxyisoindoline derivatives have been examined for their anticancer properties, particularly as topoisomerase I inhibitors. This research points to the potential of such compounds in developing new anticancer therapies, offering insights into their mechanisms of action and structural activity relationships (Ioanoviciu et al., 2005).

Enzyme Inhibition and Azasaccharide Mimics

Novel isoindolines, including 4-methoxyisoindoline derivatives, have been synthesized as azasaccharide mimics, presenting a new class of potential enzyme inhibitors. These compounds, related to antiretroviral agents and glycosidase inhibitors, show promise in treating HIV and other diseases by mimicking the structure of natural sugars and interfering with enzymatic activities (Ewing et al., 2001).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-7-5-10-6-8(7)9;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPCQSUVCPLNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856653
Record name 4-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203682-51-2
Record name 4-Methoxy-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-isoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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